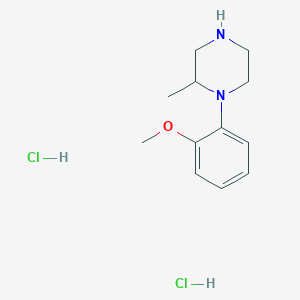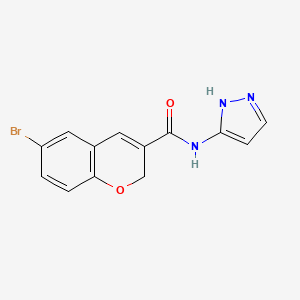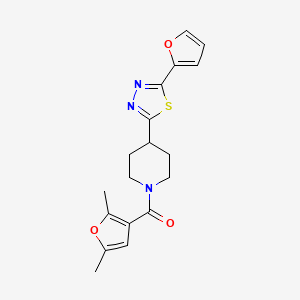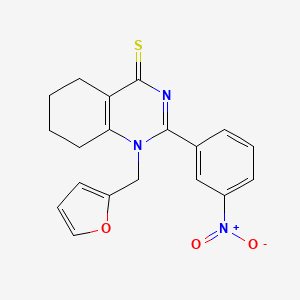
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
The synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride involves several steps. For instance, 1-(2-methoxyphenyl)piperazine was alkylated with N-(4-bromobutyl)phthalimide and cleaved with hydrazine hydrate to give 4-(4-(2-methoxyphenyl)piperazine-1-yl)butan-1-amine . N-(4-bromobutyl)phthalimide was used to increase the yield of the compound .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride was characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride include a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133°C/0.1mmHg (lit.), a melting point of 35-40°C (lit.), and a density of 1.095g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic-Like Effects
One study explored the pharmacological properties of phenylpiperazine derivatives, including their high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. These compounds were found to be full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties in various in vivo models. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in the antidepressant- and anxiolytic-like actions of these compounds, highlights their therapeutic potential for mood disorders (Pytka et al., 2015).
Influence on Locomotor Activity
Another study investigated the effects of meta-chlorophenylpiperazine (m-CPP), a compound structurally similar to 1-(2-Methoxyphenyl)-2-methylpiperazine, on locomotor activity. It was found that m-CPP's effects on locomotor activity might be due to its actions at both 5-HT1 and 5-HT2 receptors, suggesting a complex interplay between these serotonergic pathways (Gleason & Shannon, 1998).
Adrenoceptor Antagonism
Research into the design, synthesis, and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives highlighted their potential as alpha(1)-adrenoceptor (AR) antagonists. These compounds, developed to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists, showed very good alpha(1)-AR affinity and selectivity, suggesting their potential application in conditions mediated by alpha(1)-adrenoceptor activity (Betti et al., 2002).
Analytical and Synthetic Chemistry
The synthesis and analysis of new psychoactive substances, including methoxypiperamide (MEOP), a compound structurally related to 1-(2-Methoxyphenyl)-2-methylpiperazine, were documented to understand their chemical properties and potential metabolic pathways. This research contributes to the field of forensic toxicology and the monitoring of new psychoactive substances (Power et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Future research directions for 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride could involve its use in the development of new radiopharmaceuticals . Two identical pharmacophores based on 1-(2-methoxyphenyl)piperazine were linked using an aliphatic linker of four carbon atoms to the acyclic chelating agent DTPA and validated as a SPECT agent after technetium labeling .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2;;/h3-6,10,13H,7-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJZDSRCKQSRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)


![2,5-Dimethyl-7-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2617484.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)
![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)